![molecular formula C21H28BrN5O B2492357 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396678-57-1](/img/structure/B2492357.png)
1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a useful research compound. Its molecular formula is C21H28BrN5O and its molecular weight is 446.393. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The compound’s structural features make it a potential antifungal agent. Researchers have investigated its efficacy against fungal pathogens, particularly those causing superficial and systemic infections. By disrupting fungal cell membranes or interfering with essential metabolic pathways, this compound could offer a novel approach to combating fungal diseases .
Anticancer Potential
The 1,2,4-triazole derivatives have garnered attention in cancer research. This compound’s unique structure may inhibit cancer cell growth by targeting specific enzymes or receptors involved in cell proliferation. Further studies are needed to assess its cytotoxicity, selectivity, and potential as an anticancer drug candidate .
Antiviral Properties
Given the global impact of viral infections, compounds with antiviral activity are crucial. Researchers have explored the antiviral potential of 1,2,4-triazole derivatives, including this compound. It may interfere with viral replication or entry mechanisms, making it a candidate for further investigation against specific viruses .
Anti-Inflammatory Effects
Inflammation plays a role in various diseases, from autoimmune disorders to cardiovascular conditions. Some 1,2,4-triazole derivatives exhibit anti-inflammatory properties by modulating cytokines, enzymes, or signaling pathways. Investigating this compound’s anti-inflammatory effects could lead to new therapeutic strategies .
Antibacterial Activity
While the compound’s antibacterial potential has not been extensively studied, its structural features suggest it could disrupt bacterial cell walls or essential processes. Researchers may explore its activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Applications
The central nervous system is vulnerable to various insults, including oxidative stress and neurodegenerative diseases. Some 1,2,4-triazole derivatives exhibit neuroprotective effects by reducing oxidative damage or modulating neurotransmitter systems. Investigating this compound’s impact on neuronal health could yield valuable insights .
Metabolic Disorders
Compounds with 1,2,4-triazole scaffolds have shown promise in managing metabolic disorders such as diabetes and obesity. This compound’s potential as an antidiabetic agent or a modulator of lipid metabolism warrants further exploration .
Cardiovascular Applications
Given the prevalence of cardiovascular diseases, compounds that affect blood vessels, platelets, or cardiac function are crucial. While research is limited, this compound’s effects on vascular tone, platelet aggregation, or cardiac contractility could be relevant .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN5O/c22-19-9-5-4-6-17(19)14-21(28)26-12-10-25(11-13-26)15-20-24-23-16-27(20)18-7-2-1-3-8-18/h4-6,9,16,18H,1-3,7-8,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERNRYXXNUHUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.